Introduction: The Strategic Importance of a Fluorinated Building Block
Introduction: The Strategic Importance of a Fluorinated Building Block
An In-depth Technical Guide to 2-Amino-4-nitrobenzotrifluoride (CAS 393-49-7)
2-Amino-4-nitrobenzotrifluoride, also known as 5-nitro-2-(trifluoromethyl)aniline, is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Its structure is characterized by a benzene ring substituted with three key functional groups: an amine (-NH₂), a nitro (-NO₂), and a trifluoromethyl (-CF₃) group. This unique combination of an electron-donating amine and two powerful electron-withdrawing groups (nitro and trifluoromethyl) creates a molecule with distinct reactivity and valuable physicochemical properties.
For drug development professionals, the trifluoromethyl group is of particular interest. Its incorporation into bioactive molecules is a well-established strategy for enhancing metabolic stability, increasing lipophilicity, and improving bioavailability—critical parameters in the optimization of drug candidates.[1][2] This guide provides a comprehensive technical overview of 2-Amino-4-nitrobenzotrifluoride, synthesizing core chemical data, spectroscopic profiles, safety protocols, and synthetic applications to empower researchers in leveraging its full potential.
Part 1: Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of a chemical intermediate is the bedrock of its effective application. These characteristics influence storage, handling, reaction conditions, and purification strategies.
Molecular Structure
The arrangement of the functional groups dictates the molecule's electronic properties and steric profile, which are crucial for predicting its reactivity in synthetic transformations.
Caption: 2D Structure of 2-Amino-4-nitrobenzotrifluoride.
Physicochemical Data Summary
The following table consolidates key physical and chemical properties for quick reference. This data is essential for reaction setup, safety planning, and material procurement.
| Property | Value | Source(s) |
| CAS Number | 393-49-7 | [3][4][5] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [3][4][6] |
| Molecular Weight | 206.12 g/mol | [3][4][7] |
| Appearance | Light yellow to yellow solid/powder | [8][9] |
| Boiling Point | 305.9 ± 42.0 °C (Predicted) | [3][9] |
| Density | 1.503 g/cm³ (Predicted) | [9] |
| Purity | Typically ≥97-98% | [3][4][10] |
| Synonyms | 5-Nitro-2-(trifluoromethyl)aniline | [5][7][10] |
| SMILES | C1=CC(=C(C=C1[O-])N)C(F)(F)F | [5] |
| InChI Key | LGHXDTHJGNCRKT-UHFFFAOYSA-N |
Part 2: Spectroscopic Profile for Identification and Quality Control
Spectroscopic analysis is non-negotiable for verifying the identity and purity of starting materials. The following outlines the expected spectral characteristics and a general protocol for analysis. While a comprehensive public database of spectra for this specific compound is limited, predictions can be reliably made based on its functional groups.[11]
Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic Protons | ~6.8 - 8.2 ppm | Three protons on a highly substituted, electron-deficient ring. |
| Amine Protons (-NH₂) | ~5.0 - 6.0 ppm (broad) | Exchangeable protons, signal width and position can vary with solvent and concentration. | |
| ¹³C NMR | Aromatic Carbons | ~100 - 155 ppm | Six distinct signals expected for the aromatic carbons due to substitution pattern. |
| Trifluoromethyl Carbon (-CF₃) | ~120 - 130 ppm (quartet) | Carbon coupled to three fluorine atoms (¹JCF coupling). | |
| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (doublet) | Symmetric and asymmetric stretching of the primary amine.[12] |
| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | Characteristic C-H stretching for aromatic rings.[12] | |
| N-O Stretch (Nitro) | 1500 - 1550 cm⁻¹ (asymmetric) & 1300 - 1350 cm⁻¹ (symmetric) | Strong, characteristic absorptions for the nitro group. | |
| C-F Stretch | 1100 - 1300 cm⁻¹ | Strong absorptions typical for trifluoromethyl groups. | |
| Mass Spectrometry | Molecular Ion (M+) | m/z ≈ 206.12 | Corresponds to the molecular weight of the compound. |
Experimental Protocol: Spectroscopic Verification
This protocol provides a self-validating workflow for confirming the identity of a supplied batch of 2-Amino-4-nitrobenzotrifluoride.
Caption: Proposed Workflow for Synthesis via Nitration.
Experimental Rationale & Protocol:
-
Principle: This protocol is based on standard electrophilic aromatic substitution methods. [13]The use of concentrated sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Procedure:
-
Charge a reaction vessel with concentrated sulfuric acid and cool to 0-5 °C in an ice bath.
-
Slowly add 2-aminobenzotrifluoride (1.0 eq.) while stirring, ensuring the temperature does not rise significantly.
-
Separately, prepare a nitrating mixture of fuming nitric acid (1.0-1.1 eq.) in concentrated sulfuric acid, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the reaction vessel over 30-60 minutes, maintaining a strict internal temperature of 0-5 °C.
-
Causality: Low temperature is critical. It controls the rate of the highly exothermic nitration reaction, preventing dangerous temperature spikes (runaway reaction) and minimizing the formation of undesired side products. [14] 5. Stir the mixture at 0-5 °C for 1-2 hours, monitoring the consumption of the starting material by an appropriate method (e.g., TLC or LC-MS).
-
-
Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the solid product.
-
Isolate the yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Reactivity as a Synthetic Intermediate
The true utility of 2-Amino-4-nitrobenzotrifluoride is its potential for sequential, selective reactions.
-
Nitro Group Reduction: The nitro group can be selectively reduced to a second amine using various reagents (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄), yielding a diamine. This resulting ortho-phenylenediamine derivative is a classic precursor for forming heterocyclic rings like benzimidazoles or quinoxalines, which are common scaffolds in pharmaceuticals. [15]* Amine Group Modification: The existing amine is a versatile handle. It can undergo diazotization to be converted into other functional groups (e.g., -OH, -Cl, -Br via Sandmeyer reaction) or can be acylated or alkylated to build more complex structures. * Nucleophilic Aromatic Substitution (SₙAr): While less common due to the presence of the amine, under certain conditions, a suitably positioned leaving group could be displaced, driven by the strong electron-withdrawing nature of the nitro and trifluoromethyl groups.
Conclusion
2-Amino-4-nitrobenzotrifluoride (CAS 393-49-7) is more than a simple chemical. It is a strategically designed building block for accessing complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Its trifluoromethyl group offers a proven method for enhancing molecular properties, while its amine and nitro groups provide orthogonal handles for synthetic diversification. By understanding its core properties, adhering to rigorous safety protocols, and leveraging its specific reactivity, researchers can effectively integrate this valuable intermediate into their discovery and development workflows.
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